

Application Notes & Protocols for the Quantification of 4-(4-Aminophenyl)-2-piperazinone

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Compound of Interest

Compound Name: 4-(4-Aminophenyl)-2-piperazinone

CAS No.: 223786-04-7

Cat. No.: B1284600

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Introduction: The Analytical Imperative for 4-(4-Aminophenyl)-2-piperazinone

4-(4-Aminophenyl)-2-piperazinone is a chemical entity of significant interest in pharmaceutical development, potentially as a metabolite, intermediate, or a key pharmacophore in novel therapeutic agents.^[1] Its structure, featuring a piperazinone core and an aminophenyl moiety, presents unique analytical challenges and requirements. Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, impurity profiling, and ensuring the quality and stability of active pharmaceutical ingredients (APIs).

This technical guide provides detailed, validated analytical methodologies for the robust quantification of **4-(4-Aminophenyl)-2-piperazinone** in various matrices. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols herein are designed

to be self-validating, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3]

Physicochemical Properties of 4-(4-Aminophenyl)-2-piperazinone

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Source |
|------------------------------|--|----------------------------------|
| Molecular Formula | C ₁₀ H ₁₃ N ₃ O | |
| Molecular Weight | 191.23 g/mol | |
| XLogP3-AA | 0.5 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| pKa (predicted) | Basic: ~7.5 (piperazine N), ~4.5 (aniline N) | Inferred from chemical structure |

The presence of both basic nitrogen atoms and a UV-active phenyl group informs our choice of analytical techniques. The moderate polarity (XLogP3-AA of 0.5) suggests that reversed-phase chromatography will be a suitable separation technique.

Method 1: Reversed-Phase HPLC with UV Detection

This method is ideal for routine quantification in contexts where high sensitivity is not the primary requirement, such as in the analysis of drug substance purity or dissolution testing.

Rationale for Method Design

The aminophenyl group in **4-(4-Aminophenyl)-2-piperazinone** contains a chromophore that absorbs UV light, making UV detection a straightforward and cost-effective choice.[4] A reversed-phase C18 column is selected for its versatility and proven efficacy in retaining and

separating moderately polar compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. The pH of the mobile phase is controlled to maintain the analyte in a consistent ionization state, which is crucial for reproducible retention times.

Experimental Workflow: HPLC-UV Analysis



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Caption: Workflow for HPLC-UV quantification of **4-(4-Aminophenyl)-2-piperazinone**.

Detailed Protocol: HPLC-UV

1. Reagents and Materials

- **4-(4-Aminophenyl)-2-piperazinone** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium phosphate monobasic (KH₂PO₄)
- Orthophosphoric acid
- Water (HPLC grade)
- 0.45 µm syringe filters

2. Instrumentation

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)

3. Chromatographic Conditions

| Parameter | Condition |
|----------------------|---|
| Mobile Phase A | 20 mM KH_2PO_4 , pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 70% A : 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 $^{\circ}\text{C}$ |
| Injection Volume | 10 μL |
| Detection Wavelength | 240 nm (based on UV spectrum of aminophenyl group) |
| Run Time | 10 minutes |

4. Preparation of Solutions

- Mobile Phase: Prepare the phosphate buffer and filter through a 0.45 μm filter. Mix with acetonitrile as specified. Degas before use.
- Diluent: A mixture of 50:50 (v/v) acetonitrile and water.
- Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g}/\text{mL}$) by serially diluting the stock solution with the diluent.

- Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

5. Method Validation This method should be validated according to ICH Q2(R2) guidelines.[2]
[5]

| Validation Parameter | Acceptance Criteria |
|-----------------------------|---|
| Specificity | Peak purity analysis; no interference from placebo or known impurities at the analyte's retention time. |
| Linearity | Correlation coefficient (r^2) \geq 0.999 over the specified range. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision (Repeatability) | RSD \leq 2.0% for six replicate injections of a standard solution. |
| Intermediate Precision | RSD \leq 2.0% between different analysts, instruments, and on different days. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio \geq 10. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).[6] |

Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring lower detection limits, such as in biological matrices for pharmacokinetic studies, LC-MS/MS is the method of choice.[7][8][9]

Rationale for Method Design

LC-MS/MS offers unparalleled sensitivity and selectivity by monitoring specific mass transitions of the analyte.[10][11] This is particularly advantageous when analyzing complex samples where matrix effects can be a significant issue. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal. The use of a stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to correct for matrix effects and variations in instrument response.

Experimental Workflow: LC-MS/MS Analysis



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Caption: Workflow for LC-MS/MS bioanalysis of **4-(4-Aminophenyl)-2-piperazinone**.

Detailed Protocol: LC-MS/MS

1. Reagents and Materials

- As per HPLC-UV method, with the addition of:
- Formic acid (LC-MS grade)
- Internal Standard (IS): Ideally a stable isotope-labeled version of the analyte (e.g., **4-(4-Aminophenyl)-2-piperazinone-d4**). If not available, a structurally similar compound can be used after careful validation.

2. Instrumentation

- UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |
|--------------------|--|
| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 μ m particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 μ L |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: 192.1 \rightarrow [Product Ion 1], 192.1 \rightarrow [Product Ion 2] IS: (e.g., d4) 196.1 \rightarrow [Product Ion 1] |

Note: The specific product ions for the MRM transitions need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan of the precursor ion (m/z 192.1 for $[M+H]^+$).

4. Sample Preparation (from Plasma)

- To 100 μ L of plasma sample in a microcentrifuge tube, add 10 μ L of the internal standard working solution.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 μ L of the initial mobile phase composition (95% A : 5% B).
- Inject into the LC-MS/MS system.

5. Method Validation Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA and EMA, in addition to ICH principles.

| Validation Parameter | Acceptance Criteria |
|------------------------------------|---|
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six blank matrix sources. |
| Linearity | $r^2 \geq 0.995$, with back-calculated concentrations within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ). |
| Accuracy & Precision | Within-run and between-run accuracy (RE%) and precision (CV%) within $\pm 15\%$ ($\pm 20\%$ at LLOQ). |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Lower Limit of Quantitation (LLOQ) | The lowest point on the calibration curve with acceptable accuracy and precision. |
| Stability | Analyte stability established under various conditions (freeze-thaw, short-term, long-term, post-preparative). |

Conclusion

The choice between the HPLC-UV and LC-MS/MS methods for the quantification of **4-(4-Aminophenyl)-2-piperazinone** depends on the specific requirements of the analysis. The HPLC-UV method offers a robust, cost-effective solution for routine analysis of bulk materials and formulations. For applications demanding high sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is the superior choice. Both protocols

provided are designed as a comprehensive starting point for method development and validation, ensuring data of the highest quality and integrity.

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